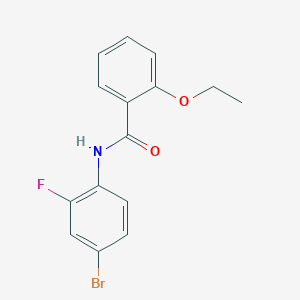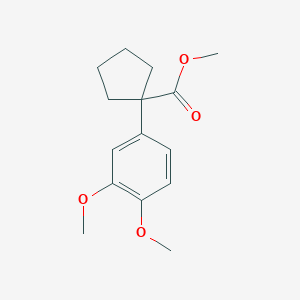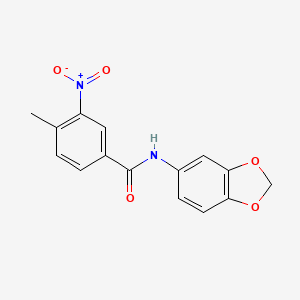
N-(4-bromo-2-fluorophenyl)-2-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-fluorophenyl)-2-ethoxybenzamide, also known as BFE, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. BFE is a member of the benzamide family of compounds, which are known for their diverse pharmacological properties.
Applications De Recherche Scientifique
N-(4-bromo-2-fluorophenyl)-2-ethoxybenzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor effects. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-ethoxybenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of certain enzymes and receptors, which may contribute to its pharmacological effects. Additionally, this compound has been shown to modulate the expression of various genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the pathogenesis of various diseases. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-2-fluorophenyl)-2-ethoxybenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of pharmacological activities that make it a useful tool for studying various disease processes. However, this compound also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to interpret some of its pharmacological effects. Additionally, this compound has not been extensively studied in humans, which limits its potential for clinical use.
Orientations Futures
There are several future directions for research on N-(4-bromo-2-fluorophenyl)-2-ethoxybenzamide. One area of research could focus on elucidating the mechanism of action of this compound, which would provide a better understanding of its pharmacological effects. Another area of research could focus on optimizing the synthesis and purification of this compound, which would make it more readily available for use in lab experiments. Additionally, future research could investigate the potential clinical applications of this compound, particularly in the treatment of cancer and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-(4-bromo-2-fluorophenyl)-2-ethoxybenzamide involves the reaction of 4-bromo-2-fluoroaniline with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an acylation reaction, which results in the formation of this compound. The purity of the compound can be improved by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO2/c1-2-20-14-6-4-3-5-11(14)15(19)18-13-8-7-10(16)9-12(13)17/h3-9H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCSKQWGNDXOMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-ethyl-6-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5864613.png)
![ethyl 2-[(2-methyl-3-furoyl)amino]benzoate](/img/structure/B5864616.png)


![1-(3-chlorophenyl)-4-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5864634.png)
![N-benzyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5864639.png)



![1-[(4-methoxyphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B5864657.png)


![methyl 4-ethyl-2-[(3-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5864696.png)